The compound "1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid" is a derivative of pyrrolidine-3-carboxylic acid, which is a core structure in various biologically active compounds. Research has been conducted on similar structures, focusing on their synthesis, properties, and potential applications in different fields such as medicinal chemistry and materials science. This analysis will delve into the relevant studies to understand the mechanism of action and applications of these compounds.
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid, with the chemical formula and a molecular weight of approximately 209.2 g/mol, is an organic compound characterized by the presence of a furan ring attached to a pyrrolidine structure. This compound is classified under carboxylic acids, specifically as a derivative of pyrrolidine-3-carboxylic acid. Its unique structure allows for various scientific applications, particularly in medicinal chemistry and materials science. The compound is indexed under the CAS number 175136-93-3 and has been studied for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid typically involves several steps:
The molecular structure of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid can be analyzed as follows:
InChI=1S/C10H11NO4/c12-9-4-7(10(13)14)5-11(9)6-8-2-1-3-15-8/h1-3,7H,4-6H2,(H,13,14)
indicating its structural complexity .1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid participates in various chemical reactions:
The reactivity of this compound is influenced by its functional groups and structural characteristics, making it a versatile building block in organic synthesis .
The mechanism of action for 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid remains partially understood but draws parallels with related compounds:
The physical and chemical properties of 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications across multiple fields:
The ongoing research into this compound highlights its significance in advancing scientific knowledge and potential therapeutic applications .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1